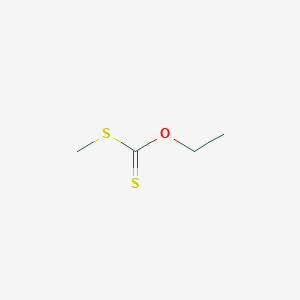
o-Ethyl s-methyl carbonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl s-methyl carbonodithioate is a useful research compound. Its molecular formula is C4H8OS2 and its molecular weight is 136.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
o-Ethyl s-methyl carbonodithioate (C4H8OS2) is classified as a dithiocarbonate. Its structure features two sulfur atoms and a carbonate group, which contribute to its reactivity and utility in various chemical reactions. The compound can be synthesized through several methods, including reactions involving xanthates and isocyanides.
1.1. Synthesis of Carbamothioates
One of the primary applications of this compound is in the synthesis of carbamothioates, which are important intermediates in organic synthesis. Research has shown that it can be effectively reacted with benzylamines to produce various carbamothioates with yields ranging from 74% to 94% under optimized conditions .
Table 1: Yields of Carbamothioates from this compound Reactions
| Reaction Type | Yield (%) |
|---|---|
| Reaction with benzylamine | 80-94 |
| Reaction with 4-fluorobenzylamine | 75-83 |
| Reaction with 4-chlorobenzylamine | 74-79 |
1.2. RAFT Polymerization
This compound is also utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the controlled polymerization of non-activated monomers, leading to well-defined polymer architectures . The compound's ability to regulate molecular weight and polydispersity makes it valuable in producing advanced materials.
2.1. Antimicrobial Properties
The compound exhibits notable antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have indicated that derivatives of dithiocarbonates possess antifungal and antibacterial properties, potentially useful in pharmaceuticals .
3.1. Pesticide Development
Research highlights the potential of this compound in synthesizing insecticides and herbicides. Its derivatives have been explored for their effectiveness against various pests while minimizing environmental impact compared to traditional chemical pesticides .
Case Study 1: Synthesis Optimization
In a study aimed at optimizing the synthesis of carbamothioates using this compound, researchers employed sodium hydride as a base in DMF solvent. The results demonstrated that varying the amine substrates significantly influenced yield and product purity, highlighting the compound's versatility in synthetic applications .
Case Study 2: RAFT Polymerization
A series of experiments were conducted to evaluate the performance of this compound as a RAFT agent in polymerizing vinyl monomers. The results indicated successful control over molecular weight and dispersity, affirming its utility in producing functional polymers for biomedical applications .
Propriétés
Numéro CAS |
623-54-1 |
|---|---|
Formule moléculaire |
C4H8OS2 |
Poids moléculaire |
136.2 g/mol |
Nom IUPAC |
O-ethyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C4H8OS2/c1-3-5-4(6)7-2/h3H2,1-2H3 |
Clé InChI |
ZZHKASLUUFIHKI-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SC |
SMILES canonique |
CCOC(=S)SC |
Key on ui other cas no. |
623-54-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















